![molecular formula C6H8BNO3 B3020528 6-Hydroxy-2-methylpyridine-3-boronic Acid CAS No. 1598436-78-2](/img/structure/B3020528.png)
6-Hydroxy-2-methylpyridine-3-boronic Acid
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Overview
Description
6-Hydroxy-2-methylpyridine-3-boronic Acid is a boronic acid derivative. Boronic acids are increasingly utilized in diverse areas of research, including interactions with diols and strong Lewis bases such as fluoride or cyanide anions . This leads to their utility in various sensing applications . The molecular formula of 6-Hydroxy-2-methylpyridine-3-boronic Acid is C6H8BNO3 .
Molecular Structure Analysis
The molecular structure of 6-Hydroxy-2-methylpyridine-3-boronic Acid can be represented by the formula C6H8BNO3 . The InChIKey for this compound is TWKMYNQPIICYNV-UHFFFAOYSA-N .Chemical Reactions Analysis
Boronic acids, including 6-Hydroxy-2-methylpyridine-3-boronic Acid, can form stable transition complexes with sugars and amino acids . This property has been exploited for various applications, including the inhibition of certain biological processes .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Hydroxy-2-methylpyridine-3-boronic Acid are represented by five quantitative descriptors for amino acid residues . The molecular weight of this compound is 136.95 g/mol .Scientific Research Applications
1. Catalytic Protodeboronation of Pinacol Boronic Esters This compound can be used in the catalytic protodeboronation of pinacol boronic esters . Protodeboronation is a process where boronic esters are converted into other functional groups, and this compound can play a crucial role in this transformation .
Anti-Markovnikov Hydromethylation of Alkenes
The compound is used in the formal anti-Markovnikov hydromethylation of alkenes . This is a valuable transformation in organic synthesis, where the addition of a hydrogen and a methyl group occurs across a carbon-carbon double bond .
3. Synthesis of δ-®-Coniceine and Indolizidine 209B The protodeboronation process using this compound has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . These are complex organic compounds with potential applications in medicinal chemistry .
Suzuki–Miyaura Coupling
6-Hydroxy-2-methylpyridine-3-boronic Acid can be used as a reagent in Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction, used extensively in organic synthesis for the formation of carbon-carbon bonds .
5. Synthesis of [HNC 6 H 6 OH] 2 [Cu (NC 5 H 5) 4 (NbOF 5) 2 ] This compound has been used in the synthesis of [HNC 6 H 6 OH] 2 [Cu (NC 5 H 5) 4 (NbOF 5) 2 ] . This is a complex inorganic compound with potential applications in materials science .
Ligand for Platinum Complex
6-Hydroxy-2-methylpyridine-3-boronic Acid has been used as a ligand for a platinum complex which showed protein kinase inhibitory action at nanomolar levels . This suggests potential applications in the development of new pharmaceuticals .
Mechanism of Action
Target of Action
Boronic acids, including pyridinylboronic acids, have been used in the development of therapeutic enzymatic and kinase inhibitors and receptor antagonists .
Mode of Action
Boronic acids are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Boronic acids are known to participate in sm cross-coupling reactions, which are widely applied in carbon–carbon bond-forming reactions . These reactions can lead to the formation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The compound’s participation in sm cross-coupling reactions suggests it may play a role in the formation of new carbon–carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Hydroxy-2-methylpyridine-3-boronic Acid. For instance, the success of SM cross-coupling reactions, in which the compound participates, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Furthermore, safety data suggests that dust formation should be avoided and adequate ventilation ensured when handling the compound .
Safety and Hazards
Future Directions
Given the growing interest in boronic acids in medicinal chemistry, there is potential for future research into 6-Hydroxy-2-methylpyridine-3-boronic Acid . This could include further exploration of its interactions with diols and strong Lewis bases, as well as its potential applications in sensing and other areas .
properties
IUPAC Name |
(2-methyl-6-oxo-1H-pyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3/c1-4-5(7(10)11)2-3-6(9)8-4/h2-3,10-11H,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHXISHPCIUQRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(NC(=O)C=C1)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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